Benzo[d][1,2,3]thiadiazol-5-ylmethanol
Overview
Description
Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Optoelectronic Semiconductors
Benzo[d][1,2,3]thiadiazole (isoBT) has been used in the synthesis of high-performance optoelectronic semiconductors. Its implementation in polymers like P3 showed remarkable results, with hole mobilities surpassing 0.7 cm²/(V s) in field-effect transistors and power conversion efficiencies of 9% in bulk-heterojunction solar cells (Chen et al., 2016).
2. Anti-Oxidant and Anti-Microbial Activity
Derivatives of Benzo[d][1,2,3]thiadiazole have shown significant antioxidant activity. Studies indicated that compounds like 3a and 3c exhibit high scavenging activity at low concentrations, suggesting their potential for further research (Gopi et al., 2016).
3. Electrochemical and Optical Properties
Benzo[d][1,2,3]thiadiazole-containing copolymers have been synthesized and shown to be excellent candidates for processable blue electrochromic polymers, with the potential to switch to transparent upon oxidation (Karakus et al., 2012).
4. Nematicidal Activities in Agriculture
In agricultural applications, Benzo[d][1,2,3]thiadiazole derivatives demonstrated great inhibitory activity against Meloidogyne incognita. Specific compounds showed an excellent nematicidal activity with significant inhibition rates at low concentrations (Zhang et al., 2020).
5. Molecular Aggregation Studies
Benzo[d][1,2,3]thiadiazole derivatives have been studied for their fluorescence emission spectra in various solvents, revealing insights into molecular aggregation processes and interactions influenced by the structure of substituent groups (Matwijczuk et al., 2016).
6. Organic Solar Cell Applications
Benzo[d][1,2,3]thiadiazole-based conjugated copolymers have been used in organic solar cell applications. Their implementation in photovoltaic devices demonstrated promising power conversion efficiencies and hole mobilities (Karakus et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets to exert various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
1,2,3-benzothiadiazol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEGXPUFHUAMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619192 | |
Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615568-10-0 | |
Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.